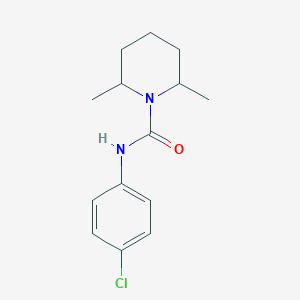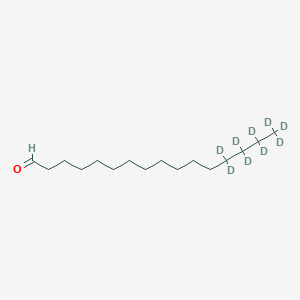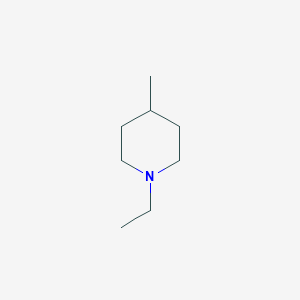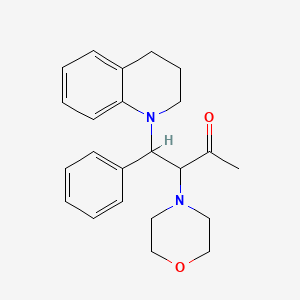
1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine is a chemical compound that belongs to the class of carbamoyl piperidines This compound is characterized by the presence of a 4-chlorophenyl group attached to a carbamoyl moiety, which is further connected to a 2,6-dimethylpiperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine typically involves the reaction of 4-chloroaniline with 2,6-dimethylpiperidine in the presence of a carbamoylating agent. One common method involves the use of carbamoyl chlorides, which react with the amine group of 4-chloroaniline to form the desired carbamoyl compound. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group, resulting in the formation of 1-(4-chlorophenyl)-2,6-dimethylpiperidine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-(4-chlorophenyl)-2,6-dimethylpiperidine.
Substitution: Formation of substituted derivatives at the 4-chlorophenyl group.
Aplicaciones Científicas De Investigación
1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(N-(4-Chlorophenyl)carbamoyl)-4-ethyl-1-phenylsemicarbazide
- N-(4-Chlorophenyl)carbamoyl glycine
- 4-[(4-Chlorophenyl)carbamoyl]butanoic acid
Comparison: 1-(N-(4-Chlorophenyl)carbamoyl)-2,6-dimethylpiperidine is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
60464-80-4 |
|---|---|
Fórmula molecular |
C14H19ClN2O |
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2,6-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C14H19ClN2O/c1-10-4-3-5-11(2)17(10)14(18)16-13-8-6-12(15)7-9-13/h6-11H,3-5H2,1-2H3,(H,16,18) |
Clave InChI |
HEEPZDZFUKUEDM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1C(=O)NC2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11942604.png)

![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)









